1-(Hexadecyloxy)-3-nitrobenzene
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Overview
Description
1-(Hexadecyloxy)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a hexadecyloxy group at the 1-position and a nitro group at the 3-position
Preparation Methods
The synthesis of 1-(Hexadecyloxy)-3-nitrobenzene typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 3-nitrophenol.
Alkylation: The 3-nitrophenol is then subjected to alkylation with hexadecyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Hexadecyloxy)-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hexadecyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Hexadecyloxy)-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-(Hexadecyloxy)-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular membranes due to its hydrophobic hexadecyloxy group, potentially disrupting membrane integrity and function. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
1-(Hexadecyloxy)-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Hexadecyloxy)-4-nitrobenzene: Similar structure but with the nitro group at the 4-position, which may result in different chemical reactivity and biological activity.
1-(Hexadecyloxy)-2-nitrobenzene: The nitro group at the 2-position can lead to different steric and electronic effects, influencing its reactivity.
1-(Hexadecyloxy)-3-aminobenzene: The amino group instead of the nitro group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H37NO3 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-hexadecoxy-3-nitrobenzene |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-22-18-16-17-21(20-22)23(24)25/h16-18,20H,2-15,19H2,1H3 |
InChI Key |
WYSLEDGAQJVVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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